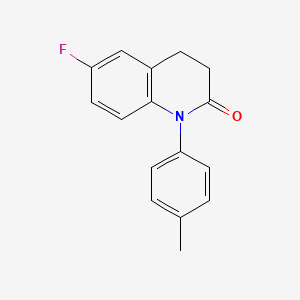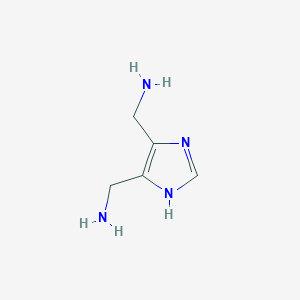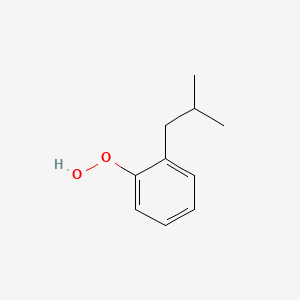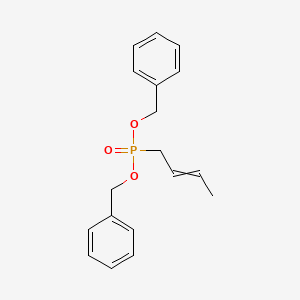
Dibenzyl but-2-en-1-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl but-2-en-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a but-2-en-1-yl chain, with two benzyl groups as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzyl but-2-en-1-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of dibenzyl phosphite with but-2-en-1-yl bromide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the bromide, resulting in the formation of the phosphonate ester.
Another method involves the use of a palladium-catalyzed cross-coupling reaction between dibenzyl phosphonate and but-2-en-1-yl halides. This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl but-2-en-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Dibenzyl but-2-en-1-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.
Medicine: Research is ongoing to explore its use as a prodrug, where the phosphonate group can be metabolized to release active pharmaceutical ingredients.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of dibenzyl but-2-en-1-ylphosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound can inhibit enzyme activity by mimicking the transition state of phosphate esters, thereby blocking the active site and preventing substrate binding.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl phosphite: Similar in structure but lacks the but-2-en-1-yl chain.
Butyl phosphonate: Contains a butyl group instead of the but-2-en-1-yl chain.
Dibenzyl phosphonate: Similar but without the unsaturation in the but-2-en-1-yl chain.
Uniqueness
Dibenzyl but-2-en-1-ylphosphonate is unique due to the presence of both benzyl and but-2-en-1-yl groups, which confer distinct chemical properties and reactivity. The unsaturation in the but-2-en-1-yl chain allows for additional functionalization and reactivity compared to its saturated counterparts.
Propiedades
Número CAS |
828268-21-9 |
|---|---|
Fórmula molecular |
C18H21O3P |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
[but-2-enyl(phenylmethoxy)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C18H21O3P/c1-2-3-14-22(19,20-15-17-10-6-4-7-11-17)21-16-18-12-8-5-9-13-18/h2-13H,14-16H2,1H3 |
Clave InChI |
YVFMXWAXTLEHLY-UHFFFAOYSA-N |
SMILES canónico |
CC=CCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)
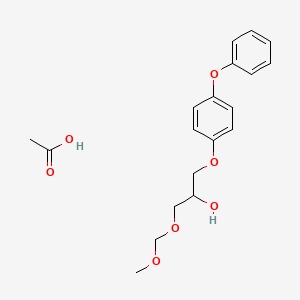
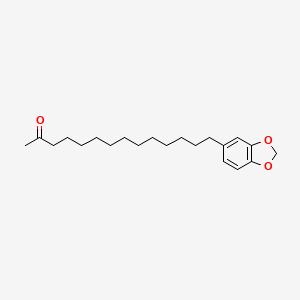
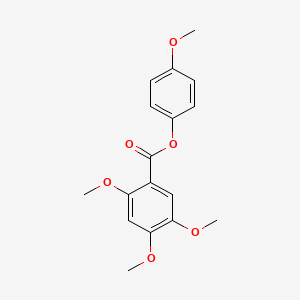
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
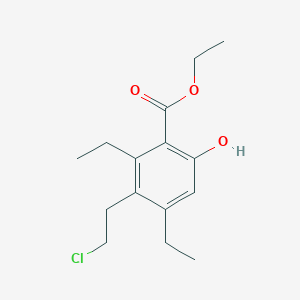

![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
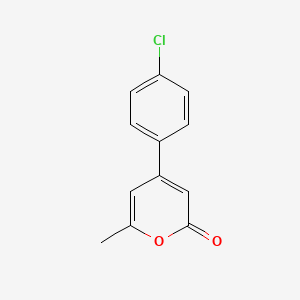
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
